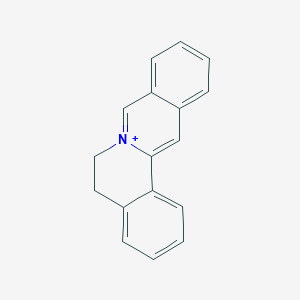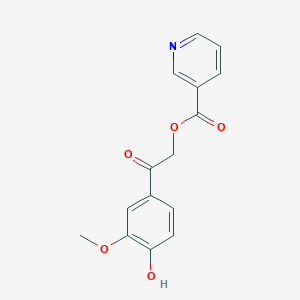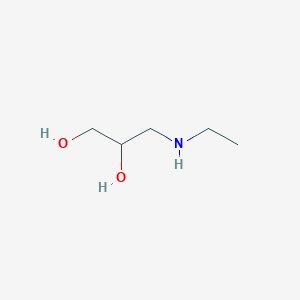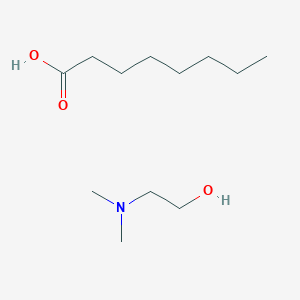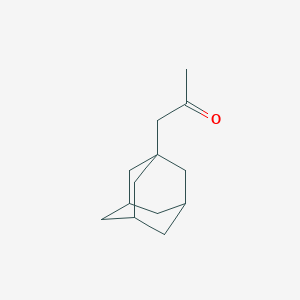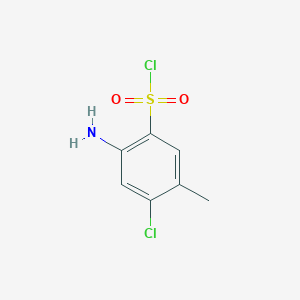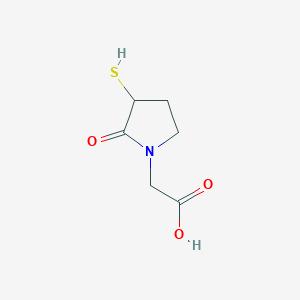
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.
作用機序
The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.
生化学的および生理学的効果
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.
実験室実験の利点と制限
One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.
将来の方向性
There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.
合成法
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.
科学的研究の応用
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.
特性
CAS番号 |
104473-02-1 |
|---|---|
製品名 |
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC名 |
2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9) |
InChIキー |
CASZUKRVMSWQHA-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1S)CC(=O)O |
正規SMILES |
C1CN(C(=O)C1S)CC(=O)O |
同義語 |
3-mercapto-2-oxo-1-pyrrolidinyl acetic acid 3-MOPAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




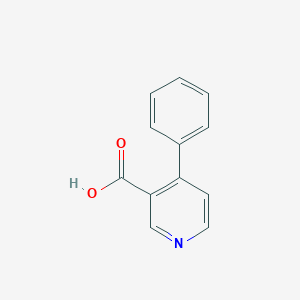
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
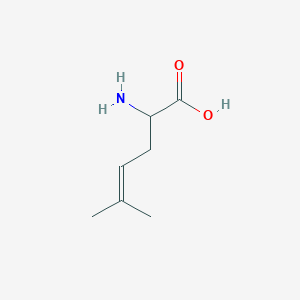
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
